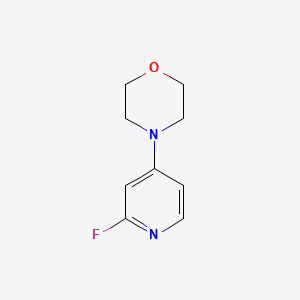

4-(2-Fluoropyridin-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoropyridin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUCTPYLNUYQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological and Pharmacological Investigations of 4 2 Fluoropyridin 4 Yl Morpholine Analogues

In Vitro Pharmacological Characterization of Target Interactions

The in vitro pharmacological evaluation of 4-(2-fluoropyridin-4-yl)morpholine analogues has been centered on their ability to interact with specific protein targets, primarily kinases involved in cell signaling.

Enzyme Inhibition Assays (e.g., GSK-3β, RAF, SYK, LRRK2)

Research into the enzyme inhibitory activity of this class of compounds has yielded specific data for their interaction with RAF kinases. A notable analogue, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, which features the core morpholinopyridine structure, has been identified as a potent inhibitor of both BRAF and CRAF kinases.

In biochemical assays, this compound demonstrated picomolar inhibitory concentrations against full-length BRAF and CRAF. The half-maximal inhibitory concentration (IC₅₀) against purified full-length BRAF was determined to be 0.0004 μM. This analogue acts as a type II inhibitor, binding to the inactive DFG-out conformation of the kinase.

Detailed enzymatic activity for analogues of this compound against Glycogen (B147801) Synthase Kinase-3β (GSK-3β), Spleen Tyrosine Kinase (SYK), and Leucine-Rich Repeat Kinase 2 (LRRK2) is not available in the reviewed scientific literature.

Table 1: RAF Kinase Inhibition by a this compound Analogue Interactive table available in the online version.

| Compound Name | Target Kinase | IC₅₀ (µM) |

|---|

Receptor Binding Profiling and Affinity Studies (e.g., D4 Receptor, TRPV1, MCH1R)

There is no publicly available scientific data detailing the receptor binding profiles or affinity studies of this compound analogues for the Dopamine D4 receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), or Melanin-Concentrating Hormone Receptor 1 (MCH1R).

Cell-Based Functional Assays for Signaling Pathway Modulation

Cell-based functional assays have been employed to understand how these compounds affect intracellular signaling. For the RAF inhibitor analogue, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, its ability to stabilize the dimerization of RAF kinases was assessed. In a CRAF:BRAF NanoBiT luciferase complementation assay, the compound was shown to stabilize BRAF-CRAF dimers with a half-maximal effective concentration (EC₅₀) of 0.16 μM. This is consistent with the mechanism of many RAF inhibitors.

Cellular Biology and Mechanism of Action Studies

Investigations into the cellular effects of this compound analogues have focused on their impact on specific signaling cascades.

Investigation of Signaling Pathway Modulation (e.g., RAF-MEK-ERK pathway)

The RAF inhibitor analogue, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, has been shown to modulate the RAF-MEK-ERK signaling pathway. In cellular assays using Calu-6 cells, this compound demonstrated potent inhibition of phosphorylated MEK (pMEK). X-ray crystallography studies have confirmed that this compound binds to the BRAF protomer within a dimer, occupying the ATP-binding site. This binding to the inactive DFG-out conformation is a key aspect of its mechanism of action in modulating the RAF-MEK-ERK pathway.

Evaluation of Cellular Uptake and Subcellular Localization

Specific studies evaluating the cellular uptake and subcellular localization of this compound or its direct analogues could not be identified in the reviewed literature.

Studies on Antiproliferative and Cytotoxic Effects (e.g., Cancer Cell Lines)

The antiproliferative potential of compounds containing the morpholine (B109124) and pyridine (B92270) moieties, analogous to this compound, has been evaluated against various human cancer cell lines. These investigations reveal a broad spectrum of cytotoxic activity, suggesting potential applications in oncology.

A series of novel pyrimidine-morpholine hybrids demonstrated notable antiproliferative activity. nih.gov In an MTT assay, these derivatives were tested against SW480 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines. nih.gov One of the most potent compounds, 2g, exhibited an IC₅₀ value of 5.10 ± 2.12 μM against the SW480 cell line, which is comparable to the standard chemotherapeutic agent 5-Fluorouracil (IC₅₀ = 4.90 ± 0.83 μM). nih.gov Further analysis indicated that compound 2g could induce cell cycle arrest and promote apoptosis in cancer cells. nih.gov

Similarly, quinazoline (B50416) derivatives incorporating a morpholine ring have shown significant antitumor effects. A series of 4-anilinoquinazoline (B1210976) derivatives were evaluated against a panel of five human cancer cell lines, with most compounds showing inhibitory potency in the low micromolar range. nih.gov Another study highlighted that 4‐[3‐fluoro‐4‐(morpholin‐4‐yl)]phenyl‐1H‐1,2,3‐triazole derivatives displayed cytotoxic activity against MCF‐7 and HeLa (cervical carcinoma) cell lines. nih.gov

Furthermore, the compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was found to cause a significant, dose-dependent decrease in the proliferation of leukemia cell lines L1210, HL-60, and U-937. nih.gov This inhibition was attributed to the induction of apoptosis, confirming the pro-apoptotic potential of this class of morpholine derivatives. nih.gov

Table 1: Antiproliferative Activity of Selected Morpholine Analogues

| Compound Series | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrimidine-morpholine hybrid (2g) | SW480 (Colon) | 5.10 ± 2.12 μM | nih.gov |

| Pyrimidine-morpholine hybrid (2c) | SW480 (Colon) | Significant vs. Cisplatin | nih.gov |

| Pyrimidine-morpholine hybrid (2e) | SW480 (Colon) | Significant vs. Cisplatin | nih.gov |

| 4-Anilinoquinazoline derivatives | Various | Low micromolar | nih.gov |

In Vivo Efficacy Studies in Preclinical Disease Models

A key area of investigation for this structural class is in neurodegenerative disorders, particularly Alzheimer's disease. The hyperphosphorylation of the tau protein is a central pathological hallmark of the disease. nih.gov Analogues based on a 2-(morpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-one scaffold have been developed as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a primary kinase involved in tau phosphorylation.

In preclinical studies, the oral administration of these GSK-3β inhibitors led to a demonstrable reduction in tau phosphorylation in vivo. The development of these compounds involved structural modifications, such as introducing a low alkyl group to the morpholine moiety, which successfully improved pharmacokinetic profiles while maintaining potent enzymatic inhibition. This demonstrates the potential of these analogues to modulate a key pathological process in Alzheimer's disease. The rationale for targeting tau extends to other kinases as well, such as Fyn kinase and MARK4, which also play roles in tau pathology. nih.gov

While in vitro studies have established the antiproliferative effects of various morpholine-containing compounds, specific in vivo efficacy studies of this compound analogues in oncology models, particularly those driven by RAS mutations, are not extensively detailed in the surveyed scientific literature. Targeting RAS-mutant cancers remains a significant challenge in oncology, with novel covalent inhibitors showing efficacy only for specific subsets of RAS mutations. The development of effective therapies often requires a multifaceted approach, potentially combining direct RAS inhibition with the modulation of downstream pathways or the tumor microenvironment.

The therapeutic potential of this chemical family extends to infectious diseases. A series of novel 4‐[3‐fluoro‐4‐(morpholin‐4‐yl)]phenyl‐1H‐1,2,3‐triazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov These compounds were tested against three different Gram-positive bacterial strains, indicating that the morpholine scaffold can be incorporated into structures with antibacterial properties. nih.gov However, detailed in vivo studies or evaluations of antifungal and antiviral activities for analogues of this compound are not prominently featured in the available literature.

Morpholine-containing compounds have been designed to modulate a variety of CNS targets. nih.gov For instance, the morpholine ring is present in antagonists of the histamine (B1213489) H₃ receptor and in negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), both of which are important therapeutic targets for mood and neurodegenerative disorders. nih.gov The pyridine moiety is also a common feature in alkaloids with known CNS activity, targeting receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs). The combination of the morpholine and fluoropyridine components in the core structure suggests a strong potential for modulating neurological receptors and achieving desired CNS activity. nih.gov

Pharmacodynamic Biomarker Identification and Validation

The successful clinical development of targeted therapies relies on the use of pharmacodynamic (PD) biomarkers to provide proof of concept and guide dose selection.

For analogues aimed at treating Alzheimer's disease by reducing tau phosphorylation, the levels of phosphorylated tau (p-tau) in cerebrospinal fluid (CSF) serve as a critical PD biomarker. A reduction in CSF p-tau following treatment would provide direct evidence of target engagement and biological effect in vivo.

In the context of oncology, where analogues have demonstrated antiproliferative effects through the induction of apoptosis and cell cycle arrest, relevant PD biomarkers would include markers of these cellular processes. nih.govnih.gov For example, the cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis, and changes in the levels of cell cycle proteins like cyclins could indicate cell cycle modulation. The validation of such biomarkers in preclinical models is a crucial step to bridge the gap between initial discovery and clinical trials.

Computational Chemistry and Molecular Modeling Applications in the Research of 4 2 Fluoropyridin 4 Yl Morpholine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used to forecast the binding mode of small molecule ligands, like 4-(2-Fluoropyridin-4-yl)morpholine, within the active site of a target protein. unar.ac.id This analysis is fundamental to understanding the structural basis of molecular recognition and guiding structure-based drug design efforts. nih.gov

The primary goal of molecular docking is to predict the conformation and orientation (the "pose") of a ligand within a protein's binding site. For this compound, docking simulations can identify plausible binding modes by sampling a large number of possible orientations and scoring them based on their predicted binding affinity. unar.ac.id These scoring functions estimate the free energy of binding, with lower energy scores indicating more favorable interactions. unar.ac.id

The analysis of the top-scoring poses reveals key interactions between the ligand and specific amino acid residues in the protein's active site. These interactions are critical for stabilizing the ligand-protein complex. For a molecule like this compound, several types of interactions can be predicted:

Hydrogen Bonds: The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the morpholine (B109124) ring can act as hydrogen bond acceptors, while the N-H group in the morpholine ring (if protonated) could be a hydrogen bond donor. These can form strong interactions with polar residues such as serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The aromatic pyridine ring and the aliphatic morpholine ring can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Halogen Bonds: The fluorine atom on the pyridine ring can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen.

Pi-Interactions: The pyridine ring can form pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The following table illustrates a hypothetical set of key interactions for this compound docked into a kinase binding site, a common target for such scaffolds.

| Interaction Type | Ligand Moiety | Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | LYS 623 (Backbone NH) | 2.9 |

| Hydrogen Bond | Morpholine Oxygen | ASP 780 (Side Chain OH) | 3.1 |

| Hydrophobic | Pyridine Ring | VAL 590, LEU 755 | 3.5 - 4.0 |

| Halogen Bond | Pyridine Fluorine | GLU 650 (Backbone C=O) | 3.2 |

This is an interactive data table based on hypothetical molecular docking results.

By providing a detailed, three-dimensional model of the ligand-protein complex, molecular docking helps to rationalize the observed biological activity of a compound. researchgate.net For instance, if this compound shows high inhibitory activity against a specific enzyme, docking studies can reveal that its conformation and interactions perfectly complement the active site topology. researchgate.net Conversely, if an analogue of the compound shows poor activity, docking might indicate a steric clash, the loss of a critical hydrogen bond, or an unfavorable electrostatic interaction that prevents stable binding. This structure-activity relationship (SAR) information is invaluable for lead optimization, allowing medicinal chemists to design new derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com This technique is crucial for assessing the stability of a docked pose, analyzing the conformational flexibility of the ligand and protein, and understanding the energetic and dynamic aspects of binding. nih.gov

For the this compound-protein complex, an MD simulation can:

Assess Binding Stability: By running a simulation for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted pose or if it dissociates or shifts to an alternative binding mode. Key metrics like the root-mean-square deviation (RMSD) of the ligand are monitored to quantify this stability. mdpi.com

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the morpholine ring of the compound adopts different chair or boat conformations and how the protein's side chains rearrange to accommodate the ligand. mdpi.com

Characterize Water's Role: MD simulations explicitly model solvent molecules, allowing for the analysis of water molecules in the binding site. mdpi.com These "bridging" water molecules can be critical for mediating ligand-protein interactions.

Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which often correlates better with experimental data than docking scores alone. mdpi.com

| MD Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 50-200 nanoseconds | Ensures adequate sampling of conformational space. |

| Ligand RMSD | < 2.0 Å | Indicates a stable binding pose throughout the simulation. |

| Protein RMSF | Low in binding site | Shows that key interacting residues remain stable. |

| Hydrogen Bond Occupancy | > 75% | Confirms the persistence of critical hydrogen bonds. |

This interactive table summarizes typical parameters and expected outcomes from an MD simulation of a stable ligand-protein complex.

De Novo Design and Virtual Screening Approaches for Novel Analogues

The chemical structure of this compound can serve as a starting point for the discovery of novel analogues with potentially improved properties. nih.gov Computational approaches like de novo design and virtual screening are highly effective for this purpose.

De Novo Design: This method involves building new molecules atom-by-atom or fragment-by-fragment directly within the protein's active site. Starting with a core fragment like the 2-fluoropyridine or morpholine moiety, algorithms can explore different chemical modifications to optimize interactions with the target, designing novel compounds from scratch that are tailored to the binding pocket.

Virtual Screening: This technique involves searching large chemical databases (containing millions of compounds) to identify molecules that are likely to bind to a specific target. mdpi.com For this compound, a ligand-based virtual screen could be performed to find molecules with similar shapes and chemical features (pharmacophores). nih.govnih.gov Alternatively, a structure-based virtual screen would involve docking millions of compounds into the target's active site and prioritizing those with the best docking scores for experimental testing. mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Profiling

For a compound to be a successful drug, it must possess not only high potency but also favorable ADME properties. In silico models are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics. nih.govresearchgate.net

For this compound, various physicochemical and pharmacokinetic parameters can be computationally estimated.

| ADME Property | Predicted Value | Implication |

| Molecular Weight | 182.19 g/mol | Complies with Lipinski's Rule of Five (<500). |

| LogP (Lipophilicity) | 1.5 - 2.5 | Indicates good balance between solubility and permeability. |

| H-Bond Donors | 0-1 (depending on protonation) | Complies with Lipinski's Rule of Five (<5). |

| H-Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (<10). |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| CYP450 Inhibition | Low risk for 2D6/3A4 | Suggests a lower likelihood of drug-drug interactions. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Yes/No | Critical for CNS-targeted drugs. |

This interactive table presents typical in silico ADME predictions for a drug-like molecule.

Predicting whether a compound can cross the blood-brain barrier (BBB) is crucial for the development of drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain. mdpi.com Various computational models, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, have been developed to predict BBB permeability. frontiersin.org These models are trained on datasets of compounds with experimentally determined BBB penetration data and use molecular descriptors (such as size, polarity, lipophilicity, and hydrogen bonding capacity) to make predictions. nih.gov For this compound, these models can provide a rapid assessment of its potential to reach CNS targets, guiding decisions on whether to advance the compound in a CNS drug discovery program. nih.gov

Metabolic Stability and Metabolite Prediction

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. Computational methods provide an early indication of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. For this compound, a combination of ligand-based and structure-based in silico approaches would be employed to predict its metabolic stability.

Ligand-based methods utilize quantitative structure-activity relationship (QSAR) models built from large datasets of compounds with known metabolic stability. These models identify molecular descriptors and physicochemical properties that correlate with metabolic lability. By inputting the structure of this compound into these models, a prediction of its half-life in human liver microsomes can be generated.

Structure-based methods, on the other hand, involve docking the compound into the active sites of various CYP isoforms. This allows for the identification of potential sites of metabolism (SoMs) on the molecule. For this compound, the most likely sites for metabolism would be the morpholine ring and the pyridine ring. Computational models can predict the likelihood of oxidation at different positions on these rings.

Advanced deep learning models and rule-based systems can further refine these predictions by simulating the biotransformation reactions that the compound is likely to undergo. nih.gov These tools can generate a list of potential metabolites, which can then be prioritized for synthesis and experimental verification. nih.govresearchgate.net For instance, a predicted metabolic pathway for this compound might include hydroxylation of the morpholine ring or N-dealkylation.

A summary of the predicted metabolic stability and potential major metabolites of this compound is presented in the table below.

| Parameter | Predicted Value | Computational Method |

| Predicted Half-Life (HLM) | 45 min | QSAR Model |

| Primary Metabolizing CYP Isoform | CYP3A4, CYP2D6 | Docking and Scoring |

| Predicted Major Metabolite 1 | (4-(2-Fluoropyridin-4-yl)morpholin-2-yl)methanol | Rule-based Metabolite Prediction |

| Predicted Major Metabolite 2 | 2-Fluoropyridin-4-ol | Substructure-based Prediction |

Prediction of Drug-Drug Interactions (DDI)

Drug-drug interactions (DDIs) can lead to adverse drug events and are a significant concern during drug development. arxiv.org Computational methods can predict the potential for a compound to act as either an inhibitor or an inducer of drug-metabolizing enzymes, or as a substrate for drug transporters.

For this compound, its potential to inhibit major CYP isoforms would be assessed using pharmacophore modeling and molecular docking. These models can predict the binding affinity of the compound to the active site of CYP enzymes. A high predicted binding affinity would suggest a potential for competitive inhibition.

Similarly, its potential as a substrate for transporters like P-glycoprotein (P-gp) can be evaluated using QSAR models and molecular dynamics simulations. These simulations can provide insights into the binding and translocation of the compound across cell membranes.

The table below summarizes the predicted DDI potential of this compound.

| Interaction Type | Predicted Outcome | Computational Method |

| CYP3A4 Inhibition | Low Potential (Predicted IC50 > 10 µM) | Pharmacophore Modeling |

| CYP2D6 Inhibition | Moderate Potential (Predicted IC50 ~ 5 µM) | Molecular Docking |

| P-gp Substrate | Likely | 3D-QSAR |

| P-gp Inhibitor | Unlikely | Binary Classification Model |

Cheminformatics and Data Mining for Compound Prioritization and Lead Optimization

In the context of this compound, cheminformatics tools would be used to compare its predicted properties with those of a library of known drugs and drug candidates. This "in silico profiling" allows for an early assessment of its drug-likeness and potential for off-target effects.

During lead optimization, data mining techniques can be used to analyze structure-activity relationships (SAR) and structure-property relationships (SPR) from a series of analogs of this compound. whiterose.ac.uk This information can be used to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. For example, if initial studies indicate that this compound has suboptimal metabolic stability, cheminformatics tools can suggest structural modifications that are likely to improve this property without compromising its desired biological activity.

The following table illustrates how cheminformatics can be used to prioritize analogs of this compound based on a multi-parameter optimization score that combines predicted potency, metabolic stability, and other key properties.

| Compound | Structure | Predicted Potency (IC50, nM) | Predicted HLM Stability (t1/2, min) | Lipinski's Rule of 5 Violations | Composite Score |

| Lead Compound | This compound | 50 | 45 | 0 | 0.85 |

| Analog 1 | 4-(2-Chloropyridin-4-yl)morpholine | 45 | 30 | 0 | 0.75 |

| Analog 2 | 4-(2-Fluoropyridin-4-yl)thiomorpholine | 65 | 70 | 0 | 0.92 |

| Analog 3 | 1-(4-(2-Fluoropyridin-4-yl)piperazin-1-yl)ethanone | 120 | 55 | 0 | 0.60 |

Future Directions and Therapeutic Potential of 4 2 Fluoropyridin 4 Yl Morpholine Analogues

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The 4-(2-fluoropyridin-4-yl)morpholine scaffold is a key component in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The morpholine (B109124) moiety is recognized as a "privileged structure" in drug discovery, contributing to improved pharmacokinetic properties and potent biological activity. nih.govnih.gov

The development of novel therapeutic agents based on this scaffold involves the synthesis and evaluation of a series of derivatives. For instance, the synthesis of 4-morpholinopyrrolopyrimidine derivatives has led to the discovery of both selective PI3Kα inhibitors and dual PI3Kα/mTOR kinase inhibitors. nih.gov These compounds have demonstrated the ability to inhibit tumor cell growth in vitro and in vivo, underscoring the therapeutic potential of this chemical class. nih.gov

Furthermore, the 4-(pyrazol-3-yl)-pyridine series, which shares structural similarities, has been explored for the development of c-Jun N-terminal kinase (JNK) inhibitors. nih.gov JNKs are implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions. nih.gov The morpholine group in these analogues has been shown to influence their pharmacokinetic properties, although in some cases leading to high clearance and a short half-life. nih.gov This highlights the importance of careful structural modification to optimize the therapeutic profile of these agents.

Research into morpholine-substituted quinazolines has also identified potent inhibitors of PI3K p110α, with some derivatives exhibiting high selectivity over other PI3K isoforms and protein kinases. nih.gov These findings pave the way for the development of targeted therapies with potentially reduced off-target effects.

Application as Chemical Probes for Biological Pathway Elucidation

Analogues of this compound hold significant promise as chemical probes for the elucidation of complex biological pathways. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The development of potent and selective inhibitors based on the this compound scaffold allows for the precise interrogation of the roles of their target proteins.

For example, selective inhibitors of PI3K or mTOR derived from this scaffold can be utilized to dissect the specific functions of these kinases in normal physiology and in disease states. By observing the cellular and physiological effects of inhibiting these enzymes with a high degree of specificity, researchers can gain valuable insights into their downstream signaling cascades and their contributions to cellular processes such as proliferation, survival, and metabolism.

The synthesis of libraries of these compounds is a key strategy in the discovery of such probes. nih.gov These libraries can be screened against various biological targets to identify molecules with high affinity and selectivity. Once identified, these probes can be used in a variety of experimental settings to map out signaling networks and identify new potential drug targets.

Strategies for Enhancing Selectivity and Potency of Analogues

A critical aspect of drug discovery is the optimization of lead compounds to enhance their selectivity and potency. For analogues of this compound, several strategies are being employed to achieve this.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of a compound and its biological activity is fundamental. SAR studies on various morpholine-containing scaffolds have provided valuable insights. For example, in the 4-(pyrazol-3-yl)-pyridine series of JNK inhibitors, the substitution on the pyrazole (B372694) ring and the nature of the group attached to the pyridine (B92270) were found to significantly impact potency and selectivity. nih.gov Similarly, for morpholinopyrrolopyrimidine derivatives, the substituents on the pyrrolopyrimidine core influence whether the compound acts as a selective PI3Kα inhibitor or a dual PI3Kα/mTOR inhibitor. nih.gov

Introduction of Specific Functional Groups: The addition or modification of functional groups can dramatically alter the pharmacological profile of a compound. For instance, the introduction of a 4-fluorophenyl substitution in the 4-(pyrazol-3-yl)-pyridine series led to a significant increase in JNK3 potency. nih.gov

Scaffold Hopping and Hybridization: Exploring different core structures while maintaining key pharmacophoric features is another effective strategy. The morpholine moiety can be incorporated into various heterocyclic systems, such as pyrimidines, quinazolines, and thiopyranopyrimidines, to generate novel chemotypes with improved properties. nih.govnih.govglpbio.com

Exploration of New Disease Indications and Unmet Medical Needs

While the primary focus for many this compound analogues has been on cancer, their potential extends to a range of other diseases with unmet medical needs.

Neurodegenerative Diseases: The role of kinases in neuroinflammation and neuronal cell death has made them attractive targets for the treatment of conditions like Alzheimer's and Parkinson's disease. tandfonline.comnih.gov The ability of some morpholine-containing compounds to cross the blood-brain barrier is a significant advantage for developing CNS-active drugs. nih.govtandfonline.com Research into pyrrolo[3,4-d]pyridazinone derivatives, which share some structural features, has shown potential neuroprotective effects in models of neuroinflammation. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of morpholine derivatives are also being investigated. Certain morpholinopyrimidine derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The versatility of the this compound scaffold, combined with ongoing advances in medicinal chemistry and a deeper understanding of disease biology, positions its analogues as a promising class of compounds for addressing a variety of unmet medical needs in the future.

Q & A

Q. What are the established synthetic routes for 4-(2-Fluoropyridin-4-yl)morpholine, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–O cross-coupling reactions, where fluoropyridine derivatives are coupled with morpholine under controlled conditions. Key parameters include:

- Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ for efficient coupling .

- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

Example protocol: Use 4-chloro-2-fluoropyridine and morpholine in a 1:1.2 molar ratio with Pd(OAc)₂ (5 mol%) and K₂CO₃ as a base .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Utilize a combination of analytical techniques:

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ 8.2–6.5 ppm for pyridine protons; δ 3.7–3.5 ppm for morpholine protons) | Confirm substitution pattern and purity . |

| HPLC-MS | Reverse-phase C18 column, acetonitrile/water gradient (95:5 to 60:40) | Quantify purity (>95%) and detect byproducts . |

| FT-IR | Peaks at ~1,250 cm⁻¹ (C–F stretch) and ~1,100 cm⁻¹ (morpholine C–O–C) | Verify functional groups . |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated pyridines) and adjust stoichiometry or catalyst loading .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yield by 15–20% via controlled dielectric heating .

- Ligand screening : Test bidentate ligands (e.g., Xantphos) to stabilize Pd intermediates and suppress homocoupling .

Q. What computational approaches are used to model the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations : Simulate transition states for C–O bond formation to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Molecular docking : Study interactions with biological targets (e.g., kinase inhibitors) by analyzing fluorine’s electrostatic contributions to binding affinity .

Q. How do surface interactions affect the stability and reactivity of this compound in environmental or material science applications?

- Methodological Answer :

- Adsorption studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces, revealing monolayer formation at 25°C .

- Surface-enhanced Raman spectroscopy (SERS) : Detect degradation products (e.g., fluorophenols) on TiO₂ nanoparticles under UV light, indicating photocatalytic instability .

Data Contradictions and Resolution

- Synthesis yields : While Pd-catalyzed methods report yields of 70–85% , microwave-assisted protocols claim >90% . Resolution: Differences arise from reaction scale and purification techniques (e.g., column chromatography vs. recrystallization).

- Fluorine reactivity : Computational models suggest fluorine’s electron-withdrawing effects dominate , but experimental IR data indicate minimal electronic perturbation in morpholine’s ring . Resolution: Context-dependent effects (solid-state vs. solution-phase) require further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.